Cas no 13544-10-0 (6-(Trifluoromethyl)-1H-indole-3-carboxylic acid)
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
- 6-Trifluormethyl-indol-3-carbonsaeure
- 6-trifluoromethyl-indole-3-carboxylic acid
- AK-54875
- ANW-57696
- CTK8B7573
- KB-247308
- MUFSVCLYKZROLW-UHFFFAOYSA-N
- DB-091033
- DTXSID70652974
- 6-(Trifluoromethyl)-1H-indole-3-carboxylicacid
- 13544-10-0
- SCHEMBL10253551
- CS-0531293
- G82520
-
- Inchi: 1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16)
- InChI Key: MUFSVCLYKZROLW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(C(=O)O)=CNC=2C=1)(F)F
Computed Properties
- Exact Mass: 229.03506292g/mol
- Monoisotopic Mass: 229.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 53.1Ų
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007288-1g |
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid |
13544-10-0 | 95% | 1g |
$653.12 | 2022-04-03 | |
| Chemenu | CM148201-1g |
6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
13544-10-0 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM148201-1g |
6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
13544-10-0 | 95% | 1g |
$*** | 2023-03-31 |
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
6-(Trifluoromethyl)-1H-indole-3-carboxylic Acid: A Comprehensive Overview
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid, with the CAS number 13544-10-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. The presence of the trifluoromethyl group at the 6-position and the carboxylic acid group at the 3-position imparts unique chemical and physical properties to this molecule, making it a valuable compound for various applications.
The indole core of this compound is a fundamental structure in many natural products and synthetic molecules. The substitution pattern of the indole ring plays a crucial role in determining its reactivity and biological activity. In the case of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid, the trifluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This substitution also enhances the stability of the indole ring by delocalizing electron density through resonance effects. The carboxylic acid group at the 3-position further contributes to the molecule's acidity and ability to form hydrogen bonds, which are critical for its interactions in biological systems.
Recent studies have highlighted the potential of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid as a precursor for drug development. Its structural features make it an ideal candidate for modifying existing drugs or designing new ones with improved pharmacokinetic profiles. For instance, researchers have explored its use in creating bioisosteres, where structural modifications can enhance drug efficacy while reducing toxicity. The trifluoromethyl group, being a common bioisostere for hydrogen or hydroxyl groups, has been shown to improve drug stability and membrane permeability in several drug candidates.
In addition to its role in drug design, 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid has found applications in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been investigated for use in nanotechnology and surface engineering. The carboxylic acid group facilitates strong interactions with metal surfaces, making this compound a promising candidate for creating functional surfaces with tailored properties. Recent advancements in SAM technology have demonstrated its potential in developing sensors, catalysts, and anti-corrosion coatings.
The synthesis of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid involves a multi-step process that typically begins with indole derivatives as starting materials. One common approach is through Friedel-Crafts alkylation or acylation reactions, followed by functionalization to introduce the trifluoromethyl and carboxylic acid groups. Recent research has focused on optimizing these synthesis pathways to improve yield and reduce costs. For example, microwave-assisted synthesis techniques have been employed to accelerate reaction times while maintaining high product purity.
The biological activity of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid has been extensively studied in vitro and in vivo models. Experimental data suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis has raised interest in its potential anticancer properties.
In conclusion, 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid, with CAS number 13544-10-0, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future research and development efforts.
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